Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is characterized by its spirocyclic structure, which includes a formyl group and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic ring system followed by the introduction of the formyl and tert-butyl ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The spirocyclic structure may also contribute to its unique biological activities by affecting its binding affinity and specificity to target molecules.
Comparison with Similar Compounds
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate: This compound has an amino group instead of a formyl group, which may result in different chemical reactivity and biological activity.
Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate:
Tert-butyl 7-methyl-5-azaspiro[2.4]heptane-5-carboxylate: The methyl group may affect the compound’s stability and reactivity compared to the formyl group.
These comparisons highlight the uniqueness of tert-butyl 7-formyl-5-azaspiro[2
Properties
IUPAC Name |
tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNJYSFLRQUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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